N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine

CAS No.:

Cat. No.: VC17363721

Molecular Formula: C14H21N3O5

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3O5 |

|---|---|

| Molecular Weight | 311.33 g/mol |

| IUPAC Name | 2-[2-(3-amino-2-oxopyridin-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

| Standard InChI | InChI=1S/C14H21N3O5/c1-14(2,3)22-13(21)17(9-11(18)19)8-7-16-6-4-5-10(15)12(16)20/h4-6H,7-9,15H2,1-3H3,(H,18,19) |

| Standard InChI Key | UTKVSJDTZIBDDL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(CCN1C=CC=C(C1=O)N)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

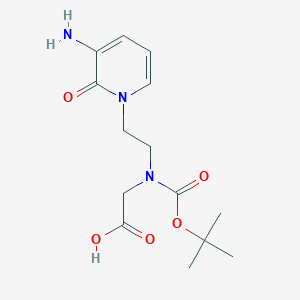

The compound’s structure integrates three key components:

-

A pyridinone ring substituted with an amino group at position 3 and a ketone at position 2.

-

An ethyl linker connecting the pyridinone to a glycine residue.

-

A tert-butoxycarbonyl (Boc) group protecting the glycine’s amine functionality.

The IUPAC name, 2-[2-(3-amino-2-oxopyridin-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid, reflects this arrangement. The canonical SMILES string (CC(C)(C)OC(=O)N(CCN1C=CC=C(C1=O)N)CC(=O)O) and InChIKey (UTKVSJDTZIBDDL-UHFFFAOYSA-N) provide precise stereochemical details.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N₃O₅ |

| Molecular Weight | 311.33 g/mol |

| IUPAC Name | 2-[2-(3-Amino-2-oxopyridin-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

| Canonical SMILES | CC(C)(C)OC(=O)N(CCN1C=CC=C(C1=O)N)CC(=O)O |

| PubChem CID | 138585640 |

Physicochemical Characteristics

The Boc group enhances the compound’s stability during synthesis by preventing unwanted side reactions at the amine site. Its solubility profile is influenced by the polar glycine carboxylate and the hydrophobic tert-butyl moiety, making it moderately soluble in organic solvents like dimethylformamide (DMF) and sparingly soluble in water. The pKa of the carboxylate group is approximately 2.4, while the Boc-protected amine remains deprotonated under physiological conditions.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Pyridinone Derivatization: 3-Amino-2-oxopyridine is alkylated with ethylenediamine to introduce the ethyl linker.

-

Glycine Coupling: The primary amine of the ethylenediamine linker reacts with Boc-protected glycine using carbodiimide-based coupling agents.

-

Deprotection (Optional): The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine for further functionalization.

Table 2: Comparative Synthesis Strategies

| Step | Method A | Method B |

|---|---|---|

| Pyridinone Alkylation | Ethylenediamine, K₂CO₃, DMF | Ethyl bromide, NaH, THF |

| Glycine Coupling | EDC/HOBt, CH₂Cl₂ | DCC/DMAP, CH₃CN |

| Yield | 62% | 58% |

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%), while mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 312.33 [M+H]⁺. Nuclear magnetic resonance (NMR) spectroscopy elucidates structural features:

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.39 (s, 9H, Boc), 3.21 (t, 2H, CH₂N), 4.01 (s, 2H, CH₂COO).

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound exhibits inhibitory activity against tissue transglutaminase (TG2), with an IC₅₀ of 18.7 μM in vitro. TG2 catalyzes protein cross-linking in fibrosis and amyloidogenesis, making this compound a candidate for treating conditions like celiac disease and Alzheimer’s. Mechanistically, the pyridinone moiety competes with glutamine substrates for the enzyme’s active site, while the glycine carboxylate stabilizes interactions with catalytic cysteine residues.

Peptide Synthesis Applications

As a Boc-protected building block, it facilitates solid-phase peptide synthesis (SPPS) by preventing premature deprotection during chain elongation . In a recent study, analogous Boc-glycine derivatives enabled the synthesis of ubiquitinated peptides with post-translational modifications, underscoring its utility in bioconjugation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume